1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated

Catalog No.
S569178
CAS No.
68002-20-0
M.F
C4H8N6O
M. Wt
156.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,5-Triazine-2,4,6-triamine, polymer with formal...

CAS Number

68002-20-0

Product Name

1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated

IUPAC Name

formaldehyde;1,3,5-triazine-2,4,6-triamine

Molecular Formula

C4H8N6O

Molecular Weight

156.15 g/mol

InChI

InChI=1S/C3H6N6.CH2O/c4-1-7-2(5)9-3(6)8-1;1-2/h(H6,4,5,6,7,8,9);1H2

InChI Key

IVJISJACKSSFGE-UHFFFAOYSA-N

SMILES

C=O.C1(=NC(=NC(=N1)N)N)N

Synonyms

melamine formaldehyde

Canonical SMILES

C=O.C1(=NC(=NC(=N1)N)N)N

1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated, commonly referred to as melamine-formaldehyde resin, is a synthetic polymer characterized by its thermosetting properties. The compound consists of a triazine ring structure derived from melamine, which is linked through methylene bridges (-CH2-) formed from formaldehyde. Methylation occurs when methyl groups (CH3) are introduced into the structure, modifying its physical and chemical properties. The molecular formula of this compound is C4H8N6O, and it has a molecular weight of approximately 126.1199 g/mol.

  • Limited data exists on the specific hazards of this methylated MF resin.
  • In general, MF resins can release formaldehyde upon heating or degradation. Formaldehyde is a known irritant and potential carcinogen [].
  • Standard safety precautions for handling resins should be followed, including wearing appropriate personal protective equipment (PPE) and ensuring proper ventilation.

Potential Use in Drug Delivery Systems:

Some studies have explored the potential of MMF as a drug carrier due to its unique properties. Its porous structure and ability to form hydrogen bonds with various molecules suggest it could be used to encapsulate and deliver drugs within the body. However, further research is needed to assess its efficacy and safety for this purpose. [Source: Li, J., et al. (2014). Synthesis and characterization of porous melamine-formaldehyde microspheres for drug delivery. RSC Advances, 4(11), 5924-5930. ]

Use as a Model System for Studying Polymerization Reactions:

The reaction between melamine and formaldehyde is a well-studied example of a step-growth polymerization process. MMF can be used as a model system to understand the mechanisms and kinetics of this type of polymerization. This knowledge can be valuable for developing new polymeric materials with desired properties. [Source: Friis, N., & Brask, J. (2001). On the reaction mechanism of melamine-formaldehyde resin formation. Journal of Applied Polymer Science, 82(14), 3445-3463. ]

The synthesis of 1,3,5-triazine-2,4,6-triamine, polymer with formaldehyde involves a step-growth polymerization reaction between melamine and formaldehyde. The general reaction can be simplified as follows:

Melamine+FormaldehydeMelamine Formaldehyde Resin\text{Melamine}+\text{Formaldehyde}\rightarrow \text{Melamine Formaldehyde Resin}

During the reaction process, the introduction of methylating agents such as methanol or dimethyl sulfate can occur to achieve varying degrees of methylation. This methylation can influence the polymer's properties such as hydrophobicity and crosslinking density . Additionally, under high temperatures, the resin may undergo thermal decomposition, releasing formaldehyde and other volatile compounds.

The synthesis methods for 1,3,5-triazine-2,4,6-triamine involve several approaches:

  • Condensation Reaction: Melamine reacts with formaldehyde under acidic or alkaline conditions to form the initial polymer.
  • Methylation: Methylating agents are introduced during polymerization to modify the properties of the resin.
  • Polymerization Control: The degree of methylation and reaction conditions can be adjusted to tailor the physical properties of the final product.

1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde has a wide range of applications due to its thermosetting characteristics:

  • Adhesives: Used in various bonding applications due to its strong adhesive properties.
  • Coatings: Employed in protective coatings for surfaces.
  • Laminates: Commonly used in laminate production for furniture and flooring.
  • Insulation Materials: Its thermal stability makes it suitable for insulation applications .

Several compounds share structural or functional similarities with 1,3,5-triazine-2,4,6-triamine:

Compound NameStructure TypeUnique Features
Urea-formaldehyde resinThermosetting polymerLower cost but less thermal stability than melamine-formaldehyde.
Phenol-formaldehyde resinThermosetting polymerHigher mechanical strength but more brittle than melamine-formaldehyde.
PolyurethaneThermosetting polymerFlexible properties; used in foams and coatings.
Epoxy resinThermosetting polymerExcellent adhesion and chemical resistance; used in coatings and adhesives.

The uniqueness of 1,3,5-triazine-2,4,6-triamine lies in its specific triazine structure which contributes to its unique thermal stability and adhesive properties compared to these other resins .

Molecular Architecture

The polymer consists of repeating units of melamine (C3H6N6) linked by formaldehyde-derived bridges, with varying degrees of methylation. The general structure can be represented as:
$$ \text{(C}3\text{H}6\text{N}6\text{)}n\text{-(CH}2\text{O)}m\text{-(CH}3\text{OCH}2\text{)}_k $$
where n, m, and k denote the degree of polymerization, formaldehyde cross-linking, and methylation, respectively.

Table 1: Key Structural Features of MMF

FeatureDescriptionSource
Core StructureTriazine rings interconnected by methylene/methylene ether bridges
Functional GroupsMethoxymethyl (-CH2OCH3), hydroxymethyl (-CH2OH)
Degree of Methylation20–80%, depending on methanol-to-formaldehyde ratio

Synthesis Methodology

MMF synthesis involves three stages:

  • Methylolation: Melamine reacts with formaldehyde under alkaline conditions (pH 8–10) to form methylol melamine intermediates.
  • Methylation: Methanol is introduced to replace hydroxyl groups with methoxymethyl groups, enhancing solubility and reducing residual formaldehyde.
  • Polycondensation: The methylated intermediates undergo condensation at elevated temperatures (70–90°C) to form a cross-linked network.

Critical parameters include:

  • Molar Ratios: A melamine-to-formaldehyde ratio of 1:2–1:3 ensures optimal cross-linking.
  • Catalysts: Alkaline catalysts (e.g., NaOH) promote methylolation, while acidic conditions accelerate polycondensation.

Physical and Chemical Properties

Thermal Stability

MMF resins exhibit outstanding thermal resistance, with decomposition onset temperatures exceeding 300°C. Thermogravimetric analysis (TGA) reveals three degradation phases:

  • ~100–200°C: Evaporation of residual solvents and unreacted formaldehyde.
  • ~300–400°C: Breakdown of methoxymethyl groups and methylene bridges.
  • >500°C: Carbonization of triazine rings, yielding a residual char (~14% at 800°C).

Table 2: Thermal Properties of MMF

PropertyValue/DescriptionSource
Decomposition Onset331°C
Residual Char (800°C)14.125%
Glass Transition (Tg)120–160°C

Solubility and Reactivity

MMF is soluble in polar aprotic solvents (e.g., n-butanol, xylene) and water (at high pH). The methoxymethyl groups enable cross-linking with hydroxyl-, carboxyl-, or amine-containing polymers (e.g., polyvinyl alcohol, epoxy resins).

Applications and Industrial Relevance

Coatings and Surface Treatments

MMF resins are widely used as cross-linkers in industrial coatings due to their:

  • Mar Resistance: Hard, scratch-resistant surfaces in automotive and appliance coatings.
  • Hydrolysis Stability: Suitable for high-humidity environments (e.g., marine coatings).
  • Cure Flexibility: Compatible with both thermal and UV-curing systems.

Adhesives and Composites

In wood composites (e.g., particleboard, MDF), MMF resins provide:

  • Water Resistance: Superior to urea-formaldehyde adhesives.
  • Durability: Stable glue bonds under cyclic moisture exposure.

Flame Retardants

The triazine ring releases nitrogen gas upon combustion, suppressing flame propagation. Applications include:

  • Textiles: Fire-resistant fabrics via latex cross-linking.
  • Insulation: Melamine foam for building insulation.

Recent Advances and Research Trends

Nanocomposites and Hybrid Systems

  • MMF/PVA Fibers: Electrospun fibers combining MMF with polyvinyl alcohol (PVA) achieve a limiting oxygen index (LOI) of 28–31, ideal for flame-retardant textiles.
  • Nano-SiO2 Reinforcement: Silica nanoparticles improve toughness (impact strength >13 kJ/m²) while maintaining flame retardancy.

Triboelectric Nanogenerators (TENGs)

Butylated MMF (BMMF) demonstrates superior triboelectric output (210 V, 125 μA) compared to polytetrafluoroethylene (PTFE), enabling self-powered sensors.

Sustainable Synthesis

Recent patents focus on reducing free formaldehyde emissions via:

  • Formaldehyde Scavengers: Urea or ammonium salts during synthesis.
  • Low-F/M Ratios: Optimizing melamine-to-formaldehyde ratios to minimize residual monomers.

International Union of Pure and Applied Chemistry Nomenclature

The compound 1,3,5-triazine-2,4,6-triamine, polymer with formaldehyde, methylated represents a systematic chemical name that follows International Union of Pure and Applied Chemistry conventions for heterocyclic polymer systems [1]. The nomenclature begins with the heterocyclic core structure, 1,3,5-triazine, which designates a six-membered aromatic ring containing three nitrogen atoms positioned at the 1, 3, and 5 locations [9]. The numbering system follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds, where nitrogen atoms receive the lowest possible numbers in the ring system [12].

The triamine designation indicates the presence of three amino groups (-NH₂) attached to the carbon atoms at positions 2, 4, and 6 of the triazine ring [13]. This substitution pattern creates a symmetrical molecule with three equivalent reactive sites [16]. The systematic name further specifies "polymer with formaldehyde" to indicate that the compound results from condensation polymerization between the triamine monomer and formaldehyde molecules [6].

Chemical Abstract Service Registry Information

The compound is registered under Chemical Abstract Service number 68002-20-0, which serves as a unique identifier in chemical databases worldwide [26]. Additional Chemical Abstract Service numbers associated with related methylated variants include 68002-21-1 for the ethylated methylated form and 68036-97-5 for the butylated methylated derivative [1]. The European Community number 614-203-2 provides regulatory identification within European chemical legislation [26].

Identifier TypeNumberDescription
Primary Chemical Abstract Service68002-20-0Methylated polymer form
European Community Number614-203-2Regulatory identification
Related Chemical Abstract Service68002-21-1Ethylated methylated variant
Related Chemical Abstract Service68036-97-5Butylated methylated variant
DSSTox Substance IDDTXSID401011391Toxicology database reference

Molecular Structure and Composition

Base Triazine Ring Structure

The fundamental structural unit consists of a 1,3,5-triazine ring, also known as symmetrical triazine or s-triazine [9] [11]. This heterocyclic aromatic system contains six atoms arranged in a planar hexagonal configuration, with three carbon atoms alternating with three nitrogen atoms [23]. The triazine ring system exhibits significantly lower resonance energy compared to benzene, which influences its chemical reactivity patterns [24].

Crystallographic studies reveal that the triazine ring adopts a planar geometry with specific bond angles and lengths [21]. The carbon-nitrogen bond lengths within the ring average 1.358 angstroms, while the carbon-amino group bonds measure approximately 1.327 angstroms [21]. Bond angles at positions bearing amino groups measure 124.8 degrees, while angles between nitrogen atoms in the ring measure 116.0 degrees [21].

Polymer Backbone Formation

The polymerization process involves condensation reactions between melamine (1,3,5-triazine-2,4,6-triamine) and formaldehyde under controlled conditions [6]. During this process, formaldehyde molecules form methylene bridges (-CH₂-) that connect individual triazine units, creating a three-dimensional network structure [18]. The reaction proceeds through methylol intermediate formation, followed by condensation to establish permanent methylene linkages [6].

Research demonstrates that the curing mechanism occurs in two distinct stages [6]. The initial stage involves methylol group formation at temperatures between 140-160 degrees Celsius, while the second stage involves crosslinking reactions that dominate above 160 degrees Celsius [6]. This two-step process results in the formation of a highly crosslinked thermoset polymer matrix [6].

Methylation Modification

The methylation process introduces methyl groups (-CH₃) into the polymer structure through reaction with methylating agents such as methanol or dimethyl sulfate . This modification occurs primarily at the amino nitrogen atoms, converting some primary amine groups into secondary or tertiary amines bearing methoxymethyl substituents (-CH₂OCH₃) [17]. The degree of methylation can be controlled to achieve specific polymer properties .

Fully methylated derivatives can contain up to six methoxymethyl groups per triazine unit, resulting in hexamethoxymethylmelamine with the molecular formula C₁₅H₃₀N₆O₆ and molecular weight of 390.44 grams per mole [30]. The methylation process significantly affects the polymer's solubility, crosslinking density, and thermal properties .

Molecular Formula and Weight Characteristics

Basic Structural Formula

The basic repeating unit of the unmethylated polymer can be represented by the molecular formula (C₃H₆N₆·CH₂O)ₓ, where x indicates the degree of polymerization [26]. The individual triazine monomer contributes C₃H₆N₆ (molecular weight 126.12 grams per mole), while each formaldehyde unit adds CH₂O (molecular weight 30.03 grams per mole) [13]. The simplified formula C₄H₈N₆O represents the basic condensation product with molecular weight 156.15 grams per mole [1] [28].

The polymer structure exhibits variable molecular weights depending on the degree of crosslinking and methylation extent [27]. Commercial methylated variants typically show average molecular weights around 432 grams per mole for solution-processed forms [27]. The molecular weight distribution reflects the complex three-dimensional network structure formed during polymerization [17].

Methylated Derivative Formulations

Methylated derivatives exhibit modified molecular formulas based on the extent of methyl group incorporation [17]. Partial methylation results in mixed compositions containing both methylated and unmethylated amino sites . Complete methylation of all amino positions yields the hexamethoxymethyl derivative with molecular formula C₁₅H₃₀N₆O₆ [30].

Methylation LevelMolecular FormulaMolecular Weight (g/mol)Description
UnmethylatedC₄H₈N₆O156.15Basic condensation product
Partially methylatedVariable composition200-350Mixed methylation states
Fully methylatedC₁₅H₃₀N₆O₆390.44Hexamethoxymethyl form
Commercial average(C₄H₈N₆O)ₙ~432Solution-processed polymer

Structural Characterization Methods

Spectroscopic Analysis Techniques

Fourier-transform infrared spectroscopy provides detailed information about functional groups present in the methylated polymer [6]. Characteristic absorption bands appear at 1550 reciprocal centimeters for triazine ring vibrations, while methylene bridge formations can be monitored through specific carbon-hydrogen stretching frequencies [6]. Nuclear magnetic resonance spectroscopy, particularly carbon-13 nuclear magnetic resonance, effectively resolves methyl and formaldehyde linkage structures within the polymer matrix .

Advanced analytical techniques include scanning tunneling microscopy under ultrahigh vacuum conditions, which can map surface polymerization patterns at the molecular level . Gas chromatography-mass spectrometry enables quantification of residual formaldehyde content and assessment of methylation efficiency . Differential scanning calorimetry monitors curing exotherms and provides thermal transition information .

Crystallographic and Molecular Geometry

X-ray crystallographic studies of related triazine-formaldehyde systems reveal detailed molecular geometries and intermolecular interactions [21]. The triazine rings maintain planarity with root-mean-square deviations from the mean plane typically less than 0.02 angstroms [21]. Adjacent polymer chains exhibit π-π stacking interactions with interlayer separations around 3.17 angstroms [21].

Computational modeling using density functional theory methods provides additional structural insights [22]. The Perdew-Becke-Ernzerhof generalized gradient approximation has proven effective for characterizing hydrogen bonding patterns in triazine-based systems [22]. These calculations confirm that the methylation process reduces crosslinking density by replacing reactive amino groups with methyl substituents .

Physical Description

DryPowde

GHS Hazard Statements

Aggregated GHS information provided by 104 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 104 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 98 of 104 companies with hazard statement code(s):;
H315 (38.78%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (38.78%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (38.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (38.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (59.18%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

68002-21-1
68002-24-4
68002-25-5
68036-97-5
68955-24-8
68002-20-0

Use Classification

Cosmetics -> Film forming

General Manufacturing Information

Rubber product manufacturing
1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
Furniture and related product manufacturing
1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde: ACTIVE
1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, isobutylated: ACTIVE
1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, butylated: ACTIVE
1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, butylated methylated: ACTIVE

Dates

Modify: 2024-04-14

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